
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one, also known as EMD 1214063, is a synthetic compound that belongs to the class of flavonoids. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one 1214063 exerts its biological effects by inhibiting the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It is overexpressed in many types of cancer and has been shown to promote tumor growth and survival. 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one 1214063 binds to the ATP-binding site of CK2 and prevents its phosphorylation activity, thereby inhibiting the downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one 1214063 has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one 1214063 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one 1214063 is a potent and selective inhibitor of CK2 and has been extensively used in preclinical studies for its potential therapeutic applications. However, there are some limitations to its use in lab experiments. One limitation is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Another limitation is its potential off-target effects, which may affect the interpretation of the results.
Future Directions
There are several future directions for the research on 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one 1214063. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of CK2 with improved pharmacokinetic properties. Furthermore, the combination of 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one 1214063 with other anticancer or anti-inflammatory agents may provide synergistic effects and enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one 1214063 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-fluorophenol with 2-chloroacetyl chloride in the presence of a base to form 4-fluoroacetophenone. The second step involves the reaction of 4-fluoroacetophenone with 6-ethyl-4-hydroxycoumarin in the presence of a base to form 6-ethyl-4-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxylic acid. The third step involves the reaction of 6-ethyl-4-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxylic acid with methanol and a dehydrating agent to form 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one.
Scientific Research Applications
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one 1214063 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the CK2 signaling pathway. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one 1214063 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
6-ethyl-3-(4-fluorophenoxy)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO4/c1-3-11-8-14-16(9-15(11)21-2)22-10-17(18(14)20)23-13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIWTETZPSTHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)
![1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5877118.png)
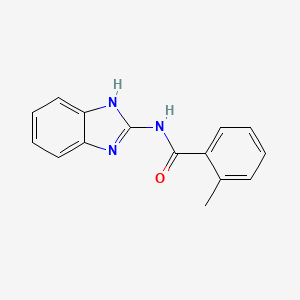
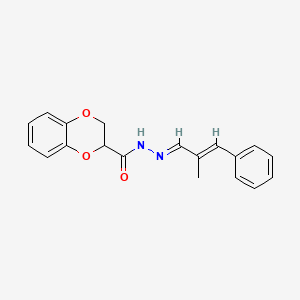
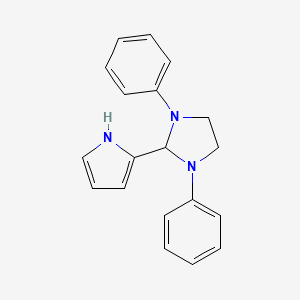
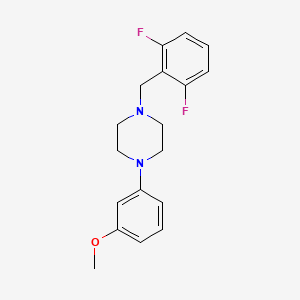

![N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B5877154.png)
![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)
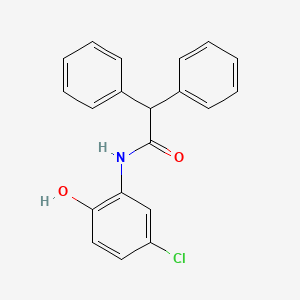
![1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)
![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5877197.png)